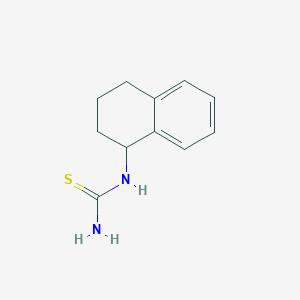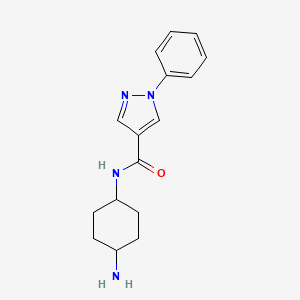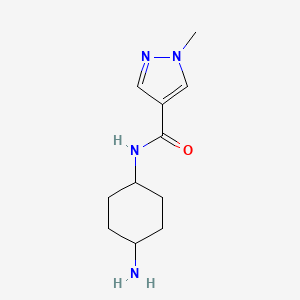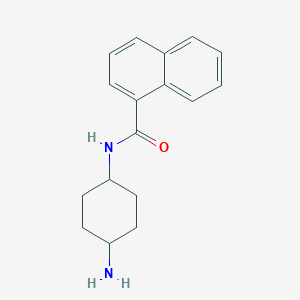
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as FPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FPEA is a derivative of phenethylamine and has been synthesized through various methods.
作用機序
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and may also have affinity for sigma receptors. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential antidepressant and antipsychotic effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of BDNF in the brain, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has been shown to have a high affinity for sigma receptors, which may make it a useful tool for studying these receptors. However, one of the limitations of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has not been extensively studied, and its potential side effects and toxicity are not fully understood.
将来の方向性
There are many potential future directions for the study of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One potential direction is to further investigate its potential use as an antidepressant and antipsychotic agent. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its potential side effects and toxicity.
合成法
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can be synthesized through several methods, including reductive amination, N-alkylation, and amide coupling. One of the commonly used methods for the synthesis of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is the reductive amination of 3-fluoroacetophenone with pyrazole-5-carboxaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with ethyl chloroformate to obtain 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
科学的研究の応用
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential antipsychotic and antidepressant effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been studied for its potential use in the treatment of Parkinson's disease and as a potential neuroprotective agent.
特性
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-6-14-9-12-5-7-15-16-12/h1-3,5,7-8,14H,4,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQQIVXEZIFOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)





![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)


![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)